N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₁₁H₁₈F₂N₄ and a molecular weight of 244.284 g/mol . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine typically involves the reaction of 4,6-difluoro-1,3,5-triazine with dibutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target . The exact molecular targets and pathways involved can vary based on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4,6-difluoro-1,3,5-triazin-2-amine: Similar structure but with methyl groups instead of butyl groups.
N,N-Diethyl-4,6-difluoro-1,3,5-triazin-2-amine: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness
N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
84875-65-0 |
---|---|
Molekularformel |
C11H18F2N4 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
N,N-dibutyl-4,6-difluoro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H18F2N4/c1-3-5-7-17(8-6-4-2)11-15-9(12)14-10(13)16-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
JAHUGYRIYHTEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.